![molecular formula C7H4F2O3 B3034675 4,5-Difluoro-2-hydroxybenzoic acid CAS No. 205533-31-9](/img/structure/B3034675.png)
4,5-Difluoro-2-hydroxybenzoic acid
Overview
Description
4,5-Difluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It has a molecular weight of 174.1 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-hydroxybenzoic acid consists of a benzene ring bearing two fluorine atoms, a carboxyl group, and a hydroxyl group . The InChI code for this compound is 1S/C7H4F2O3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) .Physical And Chemical Properties Analysis
4,5-Difluoro-2-hydroxybenzoic acid is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 318.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 35.1±0.3 cm3 .Scientific Research Applications
- Anti-Inflammatory Agents : 4,5-DFHBA exhibits anti-inflammatory properties, making it a potential candidate for drug development .
- Stress Tolerance Enhancement : 4,5-DFHBA has been tested exogenously on wheat cultivars to enhance crop tolerance to short-term drought and freezing. It resulted in increased stress tolerance .
Pharmaceutical Research and Drug Development
Crop Science and Agriculture
Mechanism of Action
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, and contact with skin and eyes . It should be handled in a well-ventilated area and personal protective equipment should be worn .
properties
IUPAC Name |
4,5-difluoro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQOESULBOBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297593 | |
Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205533-31-9 | |
Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205533-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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